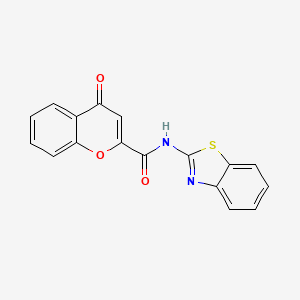

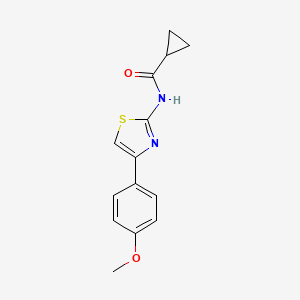

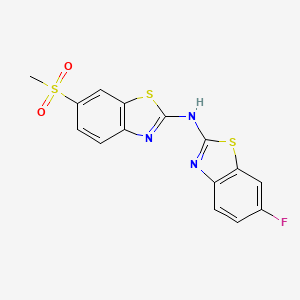

![molecular formula C21H23NO2 B3007499 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797739-90-2](/img/structure/B3007499.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a chiral molecule that is likely to have significant synthetic and medicinal interest. While the provided papers do not directly discuss this compound, they do provide insight into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related chiral compounds has been described in the literature. For example, an efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been achieved. The derivatives of these amino alcohols, specifically the B-methyloxazaborolidine derivatives, have been shown to be excellent catalysts for the enantioselective reduction of various achiral ketones to chiral secondary alcohols . This suggests that similar catalytic methods could potentially be applied to the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing nitrogen. This structural feature is important as it can impart significant stereochemical complexity to the molecule. The presence of the methoxynaphthalenyl group suggests potential aromatic interactions and additional steric considerations that would need to be taken into account during synthesis and when predicting reactivity .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the literature on similar compounds can offer insights. For instance, the oxazaborolidine catalysts mentioned in the first paper are known for their role in enantioselective synthesis, which could be relevant for the preparation of chiral centers within the compound . Additionally, the radioiodinated derivatives of azabicyclo[2.2.2]octane compounds, as discussed in the second paper, highlight the potential for introducing radioisotopes into structurally similar compounds, which could be of interest for developing radiopharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its chiral centers, bicyclic structure, and aromatic moiety. The chiral centers would affect the optical activity, while the bicyclic structure could influence the compound's conformational stability. The aromatic group would contribute to the compound's UV-Vis absorption characteristics and potential interactions with other aromatic systems. Although the specific properties of the compound are not discussed in the provided papers, these general principles can be applied to hypothesize its behavior .

Aplicaciones Científicas De Investigación

Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor

The compound CP-96,345, related to the chemical structure , has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This discovery is significant as it offers a new avenue for investigating the physiological properties of substance P and its role in diseases, presenting a powerful tool for further exploration Snider et al., 1991.

Stereoselective Synthesis of Active Metabolites

Research into the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors has been conducted, demonstrating the intricate chemistry involved in creating biologically active compounds that could influence future therapeutic developments Chen et al., 2010.

Enantioselective Construction for Carbapenem Antibiotics

A highly enantioselective construction of azetidin-2-ones, key intermediates for carbapenem antibiotics, via intramolecular C–H insertion reactions, showcases the potential of such compounds in developing new antibiotics Anada & Watanabe, 1998.

Novel and Versatile Methods for Tropane Alkaloids Synthesis

The compound has been implicated in novel and flexible approaches to synthesizing hydroxylated tropan-3-ones and related structures, highlighting its relevance in the synthesis of natural products and potential pharmaceutical applications Mao et al., 2014.

Explorations in Organic Synthesis and Medicinal Chemistry

Further studies have explored the compound's role in organic synthesis, medicinal chemistry, and its potential as a building block for the synthesis of complex molecules with therapeutic applications. These investigations include the synthesis of cephem derivatives for ADEPT approaches, highlighting its utility in drug delivery systems Blau et al., 2008.

Propiedades

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-24-20-13-9-15-5-2-3-8-18(15)19(20)12-14-21(23)22-16-6-4-7-17(22)11-10-16/h2-6,8-9,13,16-17H,7,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWZFNVMVHLHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3C=CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

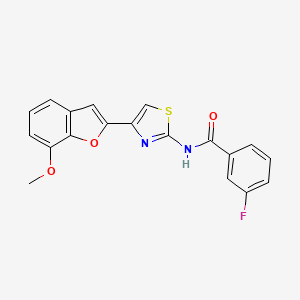

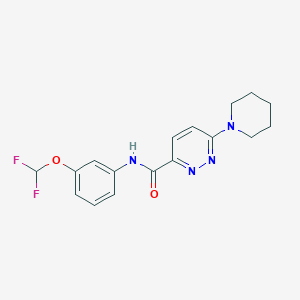

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

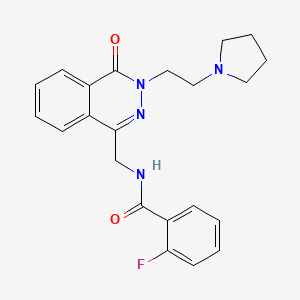

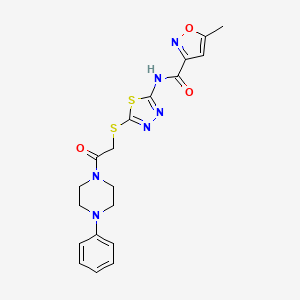

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

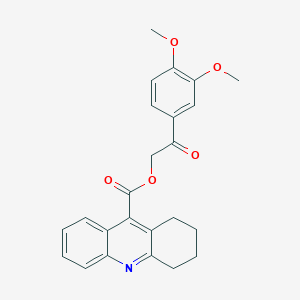

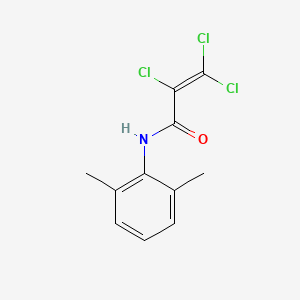

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)